3,4,5-Trimethoxycinnamaldehyde
Overview
Description
3,4,5-Trimethoxycinnamaldehyde is an organic compound . It is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives .
Synthesis Analysis
The Wittig synthesis of α, β-unsaturated aldehydes, using formylmethylenetriphenylphosphorane, was developed as a general method for the preparation of the required substituted cinnamaldehydes . A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . The IUPAC Standard InChI is InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ .Physical and Chemical Properties Analysis
The molecular weight of this compound is 222.24 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Biological Testing
3,4,5-Trimethoxycinnamaldehyde and related compounds have been synthesized for biological testing. The Wittig synthesis was developed as a general method for preparing substituted cinnamaldehydes, which are used in various biological studies (Olstein & Stephenson, 1979).
Conversion and Metabolic Studies
Studies have shown the conversion of β-asarone into trans-2,4,5-trimethoxycinnamaldehyde, highlighting the compound's relevance in creating other rare phenylpropanoids (Sinha, Acharya, & Joshi, 2002). Additionally, the metabolism of 3,4,5-trimethoxycinnamic acid, a related compound, in rats has been studied to understand its metabolic pathways and transformations (Meyer & Scheline, 1972).
Bacterial Degradation and Methanol Production
Research has explored the bacterial degradation of 3,4,5-trimethoxycinnamic acid, highlighting its role in methanol production. This investigation helps understand the environmental and microbial interactions of the compound (Donnelly & Dagley, 1981).
Anticancer Activity
Several studies have focused on the potential anticancer activity of this compound derivatives. For instance, cinnamic acid/β-ionone hybrids based on 3,4,5-trimethoxycinnamic acid showed significant cytotoxicity against cancer cells, indicating potential for cancer treatment (Li et al., 2021). Additionally, other compounds containing 3,4,5-trimethoxy moieties demonstrated interesting cytotoxic activities, suggesting their importance in anti-tumor studies (Gul et al., 2016).
Cholinesterase Inhibitory Activity
The cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates has been examined, providing insights into their potential therapeutic applications in neurological disorders (Kos et al., 2021).
Stress-Related Therapeutic Applications
Research on 3,4,5-trimethoxycinnamin acid, a related compound, has shown its potential in ameliorating anxiety and depression induced by restraint stress, suggesting therapeutic applications in mental health (Leem & Oh, 2015).
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSHNNRBLSBDAP-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904837 | |
Record name | (E)-3,4,5-Trimethoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34346-90-2, 71277-13-9 | |
Record name | 3,4,5-Trimethoxycinnamic aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034346902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethoxycinnamaldehyde, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3,4,5-Trimethoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-TRIMETHOXYCINNAMALDEHYDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U9SB79TM1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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